4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol

Vue d'ensemble

Description

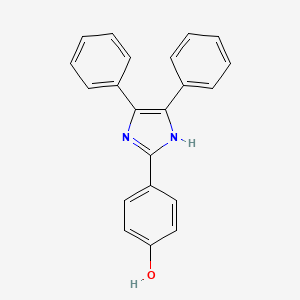

4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a phenol group attached to an imidazole ring, which is further substituted with two phenyl groups.

Méthodes De Préparation

The synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol typically involves a one-pot three-component reaction. The starting materials include 4-hydroxybenzaldehyde, benzil, and ammonium acetate. The reaction is catalyzed by cobalt ferrite (CoFe2O4) nanoparticles, which facilitate the formation of the imidazole ring. The reaction is carried out in an ethanol-water mixture under reflux conditions for several hours .

Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a scalable route that can be adapted for larger-scale production.

Analyse Des Réactions Chimiques

4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The imidazole ring can be reduced using reducing agents like sodium borohydride, leading to the formation of dihydroimidazole derivatives.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, to form substituted phenol derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Pharmaceutical Development

The compound is being investigated as a potential drug candidate due to its ability to interact with biological targets. Research indicates that it may play a role in the development of new medications aimed at treating various diseases. Its structural features allow for modulation of biological activity, making it a valuable scaffold in medicinal chemistry .

Antioxidant Applications

This compound exhibits significant antioxidant properties. These characteristics make it suitable for incorporation into cosmetic formulations to protect skin from oxidative stress. By stabilizing formulations, the compound enhances the efficacy of cosmetic products .

Material Science

In material science, this compound is utilized in the development of advanced materials. It has been shown to improve the thermal stability and mechanical properties of polymers, which is essential for applications requiring durable and heat-resistant materials . Furthermore, its potential use in organic light-emitting diodes (OLEDs) and organic solar cells highlights its relevance in electronics and renewable energy technologies .

Biological Research

The compound serves as a useful tool in biochemical assays, aiding researchers in understanding enzyme activities and cellular processes. Its application extends to studying various biological mechanisms, providing insights that can lead to advancements in fields such as biochemistry and molecular biology .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent in various techniques. It assists in the detection and quantification of other substances, enhancing the sensitivity and specificity of analytical methods. For instance, it has been used as a fluorescence labeling reagent in high-performance liquid chromatography (HPLC) for detecting urinary phenols and cresols .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceutical Development | Potential drug candidate for various diseases |

| Antioxidant Applications | Used in cosmetic formulations to protect against oxidative stress |

| Material Science | Improves thermal stability and mechanical properties of polymers; used in OLEDs and solar cells |

| Biological Research | Aids in biochemical assays to study enzyme activities and cellular processes |

| Analytical Chemistry | Acts as a reagent for detection and quantification in HPLC and other analytical methods |

Case Studies

- Nonlinear Optical Properties : A study investigated the nonlinear optical properties of this compound using the Z-scan technique. The findings indicated significant hyperpolarizability and potential applications in photonics .

- Fluorescence Detection : Research demonstrated the effectiveness of this compound as a fluorescence labeling agent for detecting phenolic compounds in biological samples using HPLC methods. This application showcases its utility in environmental monitoring and clinical diagnostics .

- Synthesis and Biological Activity : Investigations into various derivatives of imidazole compounds have revealed their broad biological activities, including anti-inflammatory and antimicrobial effects. This highlights the potential for developing new therapeutic agents based on the imidazole scaffold .

Mécanisme D'action

The mechanism by which 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol exerts its effects is primarily related to its electronic structure. The presence of the imidazole ring and phenol group allows for extensive conjugation and electron delocalization. This results in high polarizability and significant nonlinear optical properties. The compound interacts with molecular targets through hydrogen bonding, π-π interactions, and dipole-dipole interactions, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol can be compared with other imidazole derivatives, such as:

2-(4-Hydroxyphenyl)-4,5-diphenylimidazole: Similar in structure but with different substitution patterns, leading to variations in chemical properties and applications.

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl chloride:

The uniqueness of this compound lies in its combination of a phenol group with an imidazole ring, providing a balance of electronic properties that are advantageous for specific applications in nonlinear optics and biochemical research .

Activité Biologique

4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields such as antimicrobial therapy, cancer treatment, and neuroprotection.

Chemical Structure and Properties

The compound features an imidazole ring substituted with phenyl groups, which contributes to its unique biological activity. The structural formula can be represented as follows:

This structure allows for interactions with various biological targets, enhancing its therapeutic potential.

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies have shown that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 μg/mL |

| Escherichia coli | Not significantly active |

| Pseudomonas aeruginosa | Not significantly active |

These results indicate that while the compound is potent against certain pathogens, it may be less effective against others, highlighting the need for further research into its spectrum of activity .

2. Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Research indicates that it can induce apoptosis in cancer cells through various pathways:

- JAK/STAT Signaling Pathway : Inhibition of this pathway can lead to reduced cell proliferation in certain cancer types.

- NF-κB Pathway : Modulation of this pathway may enhance the sensitivity of cancer cells to other therapeutic agents.

In vitro studies have shown that this compound can reduce tumor cell viability significantly .

3. Neuroprotective Effects

Recent investigations suggest that this compound may possess neuroprotective properties. It has been shown to modulate neuronal signaling pathways, potentially offering protection against neurodegenerative diseases. The mechanisms involved include:

- Reduction of oxidative stress : The compound acts as an antioxidant, scavenging free radicals and reducing cellular damage.

- Inhibition of apoptosis : By preventing programmed cell death in neurons, it may help maintain neuronal integrity in pathological conditions .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Protein Kinases : The compound inhibits several protein kinases involved in cell signaling pathways associated with cancer progression.

- Receptors : It affects G-protein coupled receptors (GPCRs), which play crucial roles in cellular signaling and responses.

Case Studies

Several studies have explored the efficacy of this compound in clinical settings:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against drug-resistant bacterial strains and found it particularly effective against Staphylococcus aureus.

- Cancer Cell Lines : Research involving various cancer cell lines demonstrated a significant reduction in cell viability upon treatment with the compound, suggesting its potential as a chemotherapeutic agent.

- Neuroprotection in Animal Models : Animal studies indicated that administration of the compound could mitigate symptoms associated with neurodegenerative diseases by enhancing cognitive function and reducing neuronal loss.

Propriétés

IUPAC Name |

4-(4,5-diphenyl-1H-imidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O/c24-18-13-11-17(12-14-18)21-22-19(15-7-3-1-4-8-15)20(23-21)16-9-5-2-6-10-16/h1-14,24H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBUODONIOAHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50419769 | |

| Record name | 2-(4-Hydroxyphenyl)-4,5-diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1752-94-9 | |

| Record name | 1752-94-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Hydroxyphenyl)-4,5-diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol [for Biochemical Research] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.